N,N-dimethyl-2-nitrobenzamide
Overview
Description
N,N-dimethyl-2-nitrobenzamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structures and functionalities are discussed, which can provide insights into the properties and reactivity of this compound. For instance, compounds with nitrobenzamide structures are studied for their potential as cytotoxic agents in hypoxic cells and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related nitrobenzamide compounds often involves the displacement of halogen groups with amine-containing reagents or the reaction of benzoyl chlorides with amines. For example, the synthesis of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves displacement reactions and mesylate displacement with LiCl . Another related compound, N,N-dimethyl-4-nitrobenzylamine, is synthesized using methylene chloride as a solvent and dimethylamine hydrochloride as an auxiliary material . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is characterized by the presence of nitro groups and amide functionalities. These groups influence the electronic properties of the molecule and can participate in various chemical reactions. For instance, the structure of N-phenyl-2-nitrobenzamide is composed of molecules that are strongly hydrogen-bonded, forming chains along one axis, which could be similar in this compound .
Chemical Reactions Analysis
Nitrobenzamide compounds undergo a variety of chemical reactions, particularly under reductive conditions. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves the reduction of nitro groups to hydroxylamines and amines, which significantly affects the cytotoxicity of the compound . Similarly, this compound could undergo reductive transformations that affect its reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives are influenced by their functional groups. The reduction potentials, solubility, and stability of these compounds can vary significantly. For example, regioisomers of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide show different cytotoxicities and hypoxic selectivities, which are related to their electronic properties and reduction potentials . The stability and reactivity of this compound would likely be influenced by similar factors.
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis of Quinazolin-4(3H)-ones : N,N-dimethyl-2-nitrobenzamide is used in the synthesis of 2-(het)arylquinazolin-4(3H)-ones, employing sodium dithionite as a reducing agent. This process highlights its role in the synthesis of heterocyclic compounds (Romero, Salazar, & López, 2013).
Solubility and Interaction with Solvents : Studies on the solubility of this compound in various solvents like DMSO and DMF have provided insights into its interaction with different solvents, aiding in understanding its chemical properties (Yuan, Zheng, Zhao, & Kong, 2019).
Structural and Spectroscopic Characterization : The structural and spectroscopic features of this compound compounds have been explored, revealing information about their molecular geometry and electronic properties (Arslan, Kazak, & Aydın, 2015).
Applications in Electrochemistry and Material Science
Electrochemical Behavior Analysis : The electrochemical behaviors of this compound derivatives have been investigated for potential applications in electro-organic synthesis, indicating its utility in electrochemical studies (Zeybek, Durmus, Tekiner-Gulbas, Akı-Şener, Yalcin, & Kılıç, 2009).
Nanoparticle Synthesis and Characterization : this compound has been used in the synthesis and characterization of nanoparticles, highlighting its role in nanotechnology and material science applications (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).
Synthesis of Light-Switchable Polymers : The compound has been utilized in the synthesis of cationic polymers that can be switched to zwitterionic form upon light irradiation, demonstrating its application in the development of light-responsive materials (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
A study has suggested a potential synthetic route involving the reaction of dimethylamine with 2-nitrobenzoyl . The downstream effects of this interaction on other biochemical pathways remain to be elucidated.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of N,N-dimethyl-2-nitrobenzamide .
properties
IUPAC Name |
N,N-dimethyl-2-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUMNGHBYUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390771 | |
Record name | N,N-dimethyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2018-71-5 | |
Record name | N,N-Dimethyl-2-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2018-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-dimethyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reported structural information for 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide?
A1: Understanding the crystal structure of a molecule provides valuable insights into its physical and chemical properties. [] For example, the presence of weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions in the crystal packing of 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide can influence its melting point, solubility, and even its biological activity.
Q2: Does the paper mention any specific applications for 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide?
A2: No, the paper primarily focuses on characterizing the crystal structure of the compound. [] It doesn't delve into its potential applications or biological activities. Further research would be needed to explore these aspects.
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